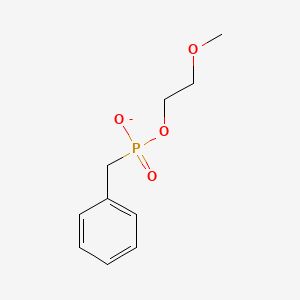

2-Methoxyethyl benzylphosphonate

Description

Contextualization of Phosphonate (B1237965) Esters in Synthetic Organic Chemistry

Phosphonate esters are a key class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy groups, and single-bonded to a carbon atom. wikipedia.org They are valuable intermediates in a number of important synthetic reactions, most notably the Horner-Wadsworth-Emmons reaction, which is used to synthesize alkenes. wikipedia.org The carbon-phosphorus (C-P) bond, a defining feature of phosphonates, makes them attractive targets for synthesis due to their applications as isosteric analogs of phosphate (B84403) esters and as modulators for biological processes. frontiersin.org

Overview of Organophosphorus Compound Classes and Their Structural Features

Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) compounds being the most common. wikipedia.org The structural diversity within this field is vast, encompassing several classes:

Phosphines: These are organophosphorus compounds with the general formula R₃P. slideshare.net

Phosphonium (B103445) Salts: These compounds have a positively charged phosphorus atom with four organic substituents, [R₄P]⁺X⁻. slideshare.net

Phosphine (B1218219) Oxides: These feature a phosphoryl group (P=O) and three organic substituents, with the general formula R₃P=O. slideshare.net

Phosphate Esters: These are esters of phosphoric acid with the general formula (RO)₃P=O. wikipedia.org

Phosphonates: As previously mentioned, these have the general formula RP(=O)(OR')₂. wikipedia.org

Phosphinates: These contain two P-C bonds and have the general formula R₂P(=O)(OR'). wikipedia.org

The properties and reactivity of these compounds are heavily influenced by the nature of the organic groups attached to the phosphorus atom.

Historical Development of Phosphonate Ester Synthesis and Applications (Non-Biological)

The synthesis of organophosphorus compounds dates back to the early 19th century. ingentaconnect.com A significant milestone was the development of the Michaelis-Arbuzov reaction, a widely used method for preparing phosphonate esters. frontiersin.orgacs.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. youtube.com Another conventional method is the Michaelis-Becker reaction. frontiersin.org

Over the years, numerous other methods for synthesizing phosphonate esters have been developed, including palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which couples dialkyl phosphites with aryl halides. wikipedia.orgresearchgate.net More recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols. For instance, a sustainable method for synthesizing benzyl (B1604629) phosphonates utilizes a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system at room temperature. frontiersin.orgnih.gov

2-Methoxyethyl benzylphosphonate: A Case Study

The synthesis of a mixed phosphonate ester like 2-Methoxyethyl benzylphosphonate would likely involve modifications of standard phosphonate synthesis methods. One possible approach could be a variation of the Michaelis-Arbuzov reaction or the use of phosphonylaminium salts for the synthesis of mixed n-alkylphosphonate diesters. mdpi.com Another strategy could involve the condensation of alcohols with methyl phosphonates followed by selective demethylation. google.com

The general structure of a benzylphosphonate, diethyl benzylphosphonate, has been synthesized and characterized. nih.govchemicalbook.com Its synthesis was achieved by reacting benzylphosphonic acid with triethyl orthoacetate. nih.govchemicalbook.com This suggests a potential pathway for synthesizing 2-Methoxyethyl benzylphosphonate by using the appropriate starting materials.

Table 1: Properties of a Related Compound: Diethyl Benzylphosphonate

| Property | Value |

| Molecular Formula | C₁₁H₁₇O₃P |

| Molecular Weight | 228.22 g/mol |

| Boiling Point | 106-108 °C at 1 mmHg |

| Density | 1.095 g/mL at 25 °C |

| Refractive Index | n20/D 1.497 |

Data sourced from multiple chemical suppliers. chemicalbook.comsigmaaldrich.comchemsrc.comfishersci.fi

The applications of benzylphosphonates are diverse, with some derivatives showing potential as antimicrobial agents. nih.gov The introduction of a phosphate ester group can improve a molecule's metabolic stability and transport across membranes. nih.gov

Properties

CAS No. |

820260-95-5 |

|---|---|

Molecular Formula |

C10H14O4P- |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

benzyl(2-methoxyethoxy)phosphinate |

InChI |

InChI=1S/C10H15O4P/c1-13-7-8-14-15(11,12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,11,12)/p-1 |

InChI Key |

PZXBYKQZOPREBT-UHFFFAOYSA-M |

Canonical SMILES |

COCCOP(=O)(CC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Methoxyethyl Benzylphosphonate

Hydrolytic Stability and Dealkylation Reactions

The hydrolysis of phosphonate (B1237965) esters like 2-Methoxyethyl benzylphosphonate is a critical aspect of their chemistry, leading to the formation of phosphonic acids or their corresponding monoesters. The reaction's outcome is highly dependent on the conditions employed.

The hydrolysis of dialkyl phosphonates can be controlled to yield either the phosphonic acid or the monoester selectively. The complete hydrolysis to the phosphonic acid is often achieved under acidic conditions with heating. For instance, the use of concentrated hydrochloric acid can facilitate the cleavage of both the 2-methoxyethyl and benzyl (B1604629) ester groups. nih.gov Alternatively, silyldealkylation using reagents like bromotrimethylsilane (B50905) (BTMS) provides a mild and efficient method for converting dialkyl phosphonates to their corresponding phosphonic acids. nih.gov This two-step process involves the formation of a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid. nih.gov

Selective monohydrolysis to a phosphonic acid monoester is also achievable, often by carefully selecting the reaction conditions to favor the cleavage of one ester group over the other. researchgate.net The presence of two different ester groups in 2-Methoxyethyl benzylphosphonate, a 2-methoxyethyl group and a benzyl group, allows for potential regioselective hydrolysis.

Table 1: Products of Hydrolysis of 2-Methoxyethyl benzylphosphonate

| Starting Material | Hydrolysis Product |

| 2-Methoxyethyl benzylphosphonate | Benzylphosphonic acid |

| 2-Methoxyethyl benzylphosphonate | 2-Methoxyethyl hydrogen benzylphosphonate or Benzyl hydrogen (2-methoxyethyl)phosphonate |

Influence of Reaction Conditions on Hydrolysis Selectivity

The selectivity of hydrolysis is significantly influenced by the reaction conditions, including the nature of the catalyst (acid or base), solvent, and temperature. nih.gov Acid-catalyzed hydrolysis, for example, often proceeds via a carbocation intermediate, particularly for the benzyl group, which can stabilize a positive charge. nih.gov The rate of hydrolysis can be accelerated using microwave irradiation, which can significantly reduce reaction times compared to conventional heating. nih.gov

In the case of mixed phosphonate esters, the relative lability of the ester groups dictates the selectivity of hydrolysis. The benzyl group, for instance, can be susceptible to cleavage under conditions that favor carbocation formation. The 2-methoxyethyl group's stability will depend on the specific conditions, with the ether linkage potentially influencing its reactivity. The choice of base in alkaline hydrolysis is also crucial, with common reagents including sodium hydroxide (B78521), potassium hydroxide, and lithium hydroxide. nih.gov

Table 2: Influence of Reaction Conditions on Hydrolysis

| Condition | Expected Outcome |

| Strong Acid (e.g., conc. HCl), Heat | Complete hydrolysis to benzylphosphonic acid |

| Bromotrimethylsilane (BTMS) followed by hydrolysis | Complete hydrolysis to benzylphosphonic acid |

| Controlled basic conditions (e.g., 1 equiv. KOH) | Potential for selective monohydrolysis |

Dephosphorylation Processes

Dephosphorylation refers to the cleavage of the carbon-phosphorus (C-P) bond, a process that is generally more challenging to achieve than the cleavage of the phosphorus-oxygen (P-O) ester bonds. In biological systems, this process is catalyzed by specific enzymes. nih.gov In a chemical context, dephosphorylation of phosphonates is not a common reaction under standard hydrolytic conditions. The C-P bond is typically robust. However, specific reagents and conditions can be employed to achieve this transformation, though such processes are less frequently described in the literature compared to dealkylation.

Horner-Wadsworth-Emmons (HWE) Type Reactions

2-Methoxyethyl benzylphosphonate can serve as a precursor to a phosphonate carbanion, which is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes. wikipedia.orgconicet.gov.ar

The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, forming a stabilized carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a tetrahedral intermediate. youtube.comslideshare.net This intermediate subsequently eliminates a dialkyl phosphate (B84403) salt to generate the alkene. wikipedia.org The reaction is typically highly efficient and produces predominantly the E-alkene. organic-chemistry.orgalfa-chemistry.com

The mechanism proceeds through the following key steps:

Deprotonation: A base removes a proton from the carbon alpha to the phosphonate group to form a phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a betaine-like intermediate. nrochemistry.com

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring called an oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct. wikipedia.org

A significant advantage of the HWE reaction is its ability to provide stereocontrol in the formation of the new double bond, generally favoring the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com The stereoselectivity is influenced by several factors, including the structure of the phosphonate, the aldehyde or ketone, the base used, and the reaction conditions.

While the standard HWE reaction yields (E)-alkenes, modifications such as the Still-Gennari modification can be employed to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com This is typically achieved by using phosphonates with electron-withdrawing groups and specific bases like potassium hexamethyldisilazide (KHMDS) in the presence of crown ethers. youtube.com The stereochemical outcome is a result of the relative energies of the transition states leading to the syn- and anti-intermediates.

Table 3: Stereochemical Control in HWE Reactions

| Reaction Type | Typical Major Product | Key Factors |

| Standard HWE | (E)-alkene | Steric hindrance, thermodynamic control |

| Still-Gennari Modification | (Z)-alkene | Electron-withdrawing groups on phosphonate, kinetic control |

Side Reactions and Their Mitigation

The synthesis of phosphonate esters, including 2-Methoxyethyl benzylphosphonate, can be accompanied by the formation of side products, which can affect the yield and purity of the desired compound. The specific side reactions depend on the synthetic route employed. For instance, in reactions involving the dealkylation of phosphonate esters using silyl (B83357) halides like bromotrimethylsilane (BTMS), a method known as the McKenna reaction, several side processes can occur. nih.govmdpi.com

While specific studies on 2-Methoxyethyl benzylphosphonate are limited, analysis of related phosphonate syntheses allows for the prediction of potential side reactions and their mitigation strategies. chemistrysteps.com For example, in the synthesis of benzyl phosphonates, the formation of benzyl alcohol as a byproduct can occur, particularly when using certain bases like potassium hydroxide. wikipedia.org

Commonly recommended precautions to circumvent side reactions, such as conducting reactions under anhydrous conditions, may not always be sufficient. nih.gov The presence of even trace amounts of water can lead to the formation of hydrogen bromide (HBr) from BTMS, which can then participate in undesired addition reactions with other functional groups present in the molecule. nih.gov

Table 1: Potential Side Reactions in Phosphonate Synthesis and Their Mitigation

| Side Reaction | Probable Cause | Mitigation Strategy |

| Hydrolysis of ester | Presence of water | Rigorous drying of solvents and reagents |

| Transesterification | Use of alcoholic solvents or presence of alcohol impurities | Use of aprotic solvents; removal of alcohol byproducts |

| Formation of benzyl alcohol | Use of strong hydroxide bases | Use of non-hydroxide bases like potassium carbonate |

| HBr addition to alkenes | In situ generation of HBr from BTMS and water | Strict anhydrous conditions; addition of a non-nucleophilic base |

Modifications of the Benzyl Moiety

The benzyl group of 2-Methoxyethyl benzylphosphonate offers two primary sites for chemical modification: the aromatic ring and the benzylic carbon.

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. youtube.commasterorganicchemistry.commasterorganicchemistry.com The phosphonate group is generally considered to be a deactivating group and a meta-director for EAS reactions. This is due to the electron-withdrawing nature of the phosphonate moiety, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. However, Friedel-Crafts reactions are often not successful with strongly deactivated rings.

The directing effect of the benzylphosphonate group would favor the substitution at the meta-position of the benzene ring.

The benzylic carbon, being adjacent to the aromatic ring, is particularly reactive and can undergo several transformations. mdpi.comchemistrysteps.comyoutube.commasterorganicchemistry.comnih.govuiowa.edulibretexts.org

Oxidation: The benzylic C-H bonds can be oxidized to form a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon to a carboxylic acid. chemistrysteps.commasterorganicchemistry.comuiowa.edu Milder oxidizing agents can potentially yield an aldehyde or ketone. For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. mdpi.comchemistrysteps.com

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a bromine atom at the benzylic position. mdpi.comnih.govlibretexts.org This benzylic bromide is a versatile intermediate that can be used in subsequent nucleophilic substitution reactions.

Table 2: Examples of Benzylic Carbon Transformations on Benzylphosphonate Analogs

| Transformation | Reagents and Conditions | Product |

| Oxidation to Carboxylic Acid | KMnO4, heat | Benzoic acid derivative |

| Bromination | N-Bromosuccinimide (NBS), peroxide, heat | Benzylic bromide derivative |

Reactivity of the 2-Methoxyethyl Group

The 2-methoxyethyl group possesses an ether linkage that is susceptible to cleavage and can also be a site for functional group interconversions.

The ether bond in the 2-methoxyethyl group can be cleaved under strong acidic conditions, typically with hydrohalic acids like HBr or HI. libretexts.orgnih.govnih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. nih.govnih.gov The mechanism of cleavage, either SN1 or SN2, depends on the structure of the ether and the reaction conditions. nih.govnih.gov

Given that the carbon atoms of the ethyl chain are primary, the cleavage is likely to proceed through an S_N2 mechanism, where the halide ion attacks the less sterically hindered carbon. nih.govnih.gov In the case of 2-Methoxyethyl benzylphosphonate, treatment with a strong acid like HBr would likely yield 2-bromoethyl benzylphosphonate and methanol. If an excess of the acid is used, the newly formed alcohol (methanol) can be further converted to the corresponding alkyl halide. nih.govnih.gov

The rate of ether cleavage can be influenced by the stability of the potential carbocation intermediate. While the ethyl group would favor an S_N2 pathway, the presence of the phosphonate group might influence the reactivity. Studies on the hydrolysis of similar phosphonate esters have shown that the reaction proceeds via an S_N2 mechanism. mdpi.com

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. rsc.orgorganic-chemistry.org Starting from the 2-methoxyethyl group, once the ether is cleaved to a 2-hydroxyethyl or 2-haloethyl group, a variety of other functional groups can be introduced.

For example, a 2-hydroxyethylphosphonate derivative, obtained from ether cleavage, could undergo:

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.

Esterification: Reaction with a carboxylic acid or its derivative to form an ester.

Conversion to Alkyl Halide: Reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to convert the hydroxyl group into a good leaving group, which can then be displaced by a halide.

A 2-haloethylphosphonate derivative could be used in:

Nucleophilic Substitution Reactions: The halide can be displaced by a variety of nucleophiles, such as cyanide, azide, or amines, to introduce new functional groups.

These interconversions provide a pathway to a diverse range of functionalized phosphonates starting from 2-Methoxyethyl benzylphosphonate.

Mechanistic Investigations of Reactions Involving 2 Methoxyethyl Benzylphosphonate Derivatives

Elucidation of Reaction Intermediates

In reactions of phosphonate (B1237965) esters, the formation of reactive intermediates is a critical step. While direct characterization of quasiphosphonium salts of 2-methoxyethyl benzylphosphonate is not extensively documented in publicly available literature, analogies can be drawn from related phosphonate chemistry. For instance, in the reaction of chlorophosphate esters with strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the formation of phosphonate salts, which are structurally analogous to quasiphosphonium salts, has been observed. ias.ac.in These intermediates are formed by the nucleophilic attack of the base on the phosphorus center.

In the context of 2-methoxyethyl benzylphosphonate derivatives, a similar intermediate, a 2-methoxyethyl benzylphosphonyl-ammonium salt, could be postulated in reactions involving amine bases. These salts are considered highly reactive species that facilitate subsequent transformations such as esterification or amidation. acs.org The characterization of such transient species often relies on spectroscopic methods like ³¹P NMR spectroscopy, which can identify the chemical shift characteristic of the tetracoordinate phosphorus in the salt.

Pyrophosphonates are another class of important intermediates in phosphonate chemistry, often formed during activation or condensation reactions. Studies on the esterification of phosphonic acids have shown that at elevated temperatures, the formation of stable and detectable pyrophosphonates can occur. nih.gov These pyrophosphonates can then be consumed to yield the final diester products. nih.gov

For 2-methoxyethyl benzylphosphonate derivatives, the formation of a corresponding pyrophosphonate, bis(2-methoxyethyl) dibenzyl pyrophosphonate, could occur under conditions that favor self-condensation, such as in the presence of a dehydrating agent or at high temperatures. The reactivity of these pyrophosphonates is expected to be high, acting as effective phosphonylating agents in the presence of nucleophiles like alcohols or amines. The symmetrical nature of the pyrophosphonate anhydride (B1165640) would yield the same phosphonate ester upon reaction.

The esterification of phosphonic acids can be achieved using alkoxy group donors, and mechanistic studies have highlighted the role of key intermediates in driving these reactions. In the esterification of carboxylic acids with orthoesters, a dialkoxy carboxylate has been identified as a crucial intermediate that subsequently and irreversibly transforms, driving the reaction forward. nih.gov A similar principle is proposed for the esterification of phosphonic acids. nih.gov

When considering the transesterification of a 2-methoxyethyl benzylphosphonate derivative, a related intermediate may be involved. For example, in a reaction with an alcohol in the presence of a carbonate, a mixed dialkoxy phosphonate intermediate could be formed, which then proceeds to the final transesterified product. While direct evidence for a "dialkoxy carboxylate"-like intermediate in phosphonate transesterification is not explicitly detailed, the concept of a transient, highly reactive species that facilitates alkoxy exchange is a plausible mechanistic feature.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Understanding the kinetics and thermodynamics of a reaction is fundamental to controlling its rate and outcome. For reactions of 2-methoxyethyl benzylphosphonate derivatives, this involves determining reaction orders, rate constants, and the energetic landscape of the reaction pathway.

Kinetic studies on the reactions of benzylphosphonate derivatives, such as the Wittig-Horner reaction, provide valuable data on reaction orders and rate constants. For example, the reaction of diethyl benzylphosphonate with various substituted benzaldehydes has been shown to follow pseudo-first-order kinetics under certain conditions. arkat-usa.org The rate of reaction is influenced by the electronic nature of the substituents on both the phosphonate and the aldehyde. arkat-usa.org

Table 1: Rate Constants (k) for the Reaction of Diethyl Benzylphosphonate with Substituted Benzaldehydes at Different Temperatures

| Temperature (°C) | Benzaldehyde (B42025) Substituent | Rate Constant (k) | Correlation Coefficient (γ) |

|---|---|---|---|

| 27 | H | 6.577 | 0.997 |

| 27 | p-CH₃ | 1.829 | 0.973 |

| 27 | p-OCH₃ | 41.84 | 0.993 |

Data adapted from kinetic studies on diethyl benzylphosphonate. arkat-usa.org

The positive ρ value obtained from Hammett plots in such studies indicates that the reaction is accelerated by electron-withdrawing groups on the benzaldehyde. arkat-usa.org A similar trend would be expected for reactions involving 2-methoxyethyl benzylphosphonate derivatives, although the specific rate constants would differ due to the electronic and steric effects of the 2-methoxyethyl group.

For reactions of benzylphosphonate derivatives, large negative activation entropies have been observed in some cases, which is consistent with a highly ordered, cyclic transition state, such as a four-membered ring in the rate-determining step of the Wittig-Horner reaction. arkat-usa.org

The following table presents hypothetical thermodynamic parameters for a reaction of a 2-methoxyethyl benzylphosphonate derivative, illustrating the type of data that would be obtained from a kinetic analysis at different temperatures.

Table 2: Hypothetical Thermodynamic Activation Parameters for a Reaction of a 2-Methoxyethyl Benzylphosphonate Derivative

| Temperature (K) | Rate Constant (k) (s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) |

|---|---|---|---|---|

| 298 | 0.01 | 50 | -100 | 79.8 |

| 308 | 0.03 | 50 | -100 | 80.8 |

This table contains hypothetical data for illustrative purposes.

The enthalpy of activation (ΔH‡) is related to the energy barrier of the reaction, while the entropy of activation (ΔS‡) reflects the change in orderliness in going from the reactants to the transition state. mdpi.com A negative ΔS‡ suggests a more ordered transition state, which is common in reactions involving the association of two or more molecules.

Temperature and Solvent Effects on Reaction Kinetics

The kinetics of the Horner-Wadsworth-Emmons (HWE) reaction, and thus the reactions of 2-Methoxyethyl benzylphosphonate with aldehydes and ketones, are significantly influenced by both temperature and the choice of solvent. These factors affect the rate of the reaction and can also have a profound impact on the stereochemical outcome.

Temperature Effects: In general, an increase in reaction temperature leads to an increase in the reaction rate, consistent with the principles of chemical kinetics. For the HWE reaction, higher temperatures typically provide the necessary activation energy for the olefination to proceed at a practical rate. However, temperature can also influence the equilibrium between the intermediates in the reaction pathway, which in turn affects the product distribution, particularly the ratio of (E)- to (Z)-alkenes. In many cases, higher temperatures favor the formation of the thermodynamically more stable (E)-alkene, as it allows for the equilibration of the diastereomeric oxaphosphetane intermediates. wikipedia.org Conversely, lower temperatures can sometimes be employed to kinetically trap the less stable (Z)-alkene.

Solvent Effects: The choice of solvent plays a crucial role in the HWE reaction by influencing the solubility of the reactants, the stability of the intermediates, and the strength of the base used for deprotonation of the phosphonate. The polarity and coordinating ability of the solvent are key parameters.

Aprotic polar solvents, such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), are commonly used for the HWE reaction. These solvents are effective at solvating the metal cations of the base (e.g., Na⁺, K⁺, Li⁺) and the phosphonate carbanion intermediate. The nature of the solvent can impact the aggregation state of the phosphonate anion and its counterion, which can influence its nucleophilicity and, consequently, the reaction rate.

The solvent can also affect the stereochemical outcome. For instance, in some systems, the use of non-polar solvents can lead to higher (E)-selectivity, while highly polar and coordinating solvents might favor the (Z)-isomer under certain conditions. The presence of additives, such as crown ethers, can also modulate the effect of the solvent by sequestering the metal cation and promoting the formation of a "naked" and more reactive carbanion.

A hypothetical representation of how solvent and temperature might affect the rate constant for the reaction of 2-Methoxyethyl benzylphosphonate with a model aldehyde (e.g., benzaldehyde) is presented in the table below. The data is illustrative and based on general trends observed for similar phosphonates.

Table 1: Illustrative Effect of Temperature and Solvent on the Rate Constant of a Horner-Wadsworth-Emmons Reaction

| Temperature (°C) | Solvent | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| -78 | THF | 0.05 |

| 0 | THF | 0.8 |

| 25 | THF | 5.2 |

| 25 | DMF | 7.5 |

Stereochemical Course of Reactions

The stereochemistry of the alkene formed in the Horner-Wadsworth-Emmons reaction of 2-Methoxyethyl benzylphosphonate is a critical aspect of its synthetic utility. The reaction can lead to the formation of new stereocenters, and understanding the factors that control the stereochemical outcome is essential.

Chiral Induction and Retention/Inversion of Configuration

In reactions where 2-Methoxyethyl benzylphosphonate itself is chiral, or when it reacts with a chiral substrate or in the presence of a chiral auxiliary, the stereochemical course of the reaction becomes particularly important.

If the phosphorus atom in 2-Methoxyethyl benzylphosphonate were a stereocenter (which it is not in the parent molecule, but could be in derivatives), or if there were a chiral center within the 2-methoxyethyl or benzyl (B1604629) groups, the HWE reaction could proceed with a degree of stereochemical control. The transfer of chirality from the phosphonate to the product would depend on the mechanism of the reaction and the nature of the transition states.

In the context of the HWE reaction, the key steps that determine the final stereochemistry are the initial addition of the phosphonate carbanion to the carbonyl compound to form diastereomeric intermediates, and the subsequent elimination to form the alkene. The relative rates of formation of these intermediates and their potential for equilibration before elimination dictate the stereochemical outcome.

For reactions involving a chiral phosphonate where the chirality is not at the phosphorus atom, the existing stereocenter can influence the facial selectivity of the attack on the carbonyl group, leading to one diastereomeric intermediate being formed in excess. The degree of this chiral induction would depend on the proximity of the stereocenter to the reacting center and the specific reaction conditions.

Diastereoselectivity and Enantioselectivity Studies

Diastereoselectivity: The HWE reaction is well-known for its ability to control the diastereoselectivity of the resulting alkene, primarily the (E)/(Z) isomer ratio. The structure of the phosphonate, the carbonyl compound, the base, and the reaction conditions all play a role. Generally, HWE reactions with stabilized phosphonates, such as benzylphosphonates, tend to favor the formation of the (E)-alkene, which is the thermodynamically more stable isomer. wikipedia.org This is because the intermediate steps of the reaction are often reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then eliminates to give the (E)-alkene.

However, modifications to the reaction conditions can favor the (Z)-alkene. For example, using highly dissociated bases (like potassium hexamethyldisilazide, KHMDS) in the presence of crown ethers at low temperatures can lead to kinetic control and favor the (Z)-isomer. The nature of the substituents on the phosphonate also has a significant effect.

The following table provides a hypothetical illustration of how reaction conditions could influence the (E)/(Z) diastereoselectivity in the reaction of 2-Methoxyethyl benzylphosphonate with an aldehyde.

Table 2: Illustrative Diastereoselectivity in the Horner-Wadsworth-Emmons Reaction

| Base | Solvent | Temperature (°C) | Hypothetical (E:Z) Ratio |

|---|---|---|---|

| NaH | THF | 25 | 90:10 |

| NaH | DME | 25 | 95:5 |

| KHMDS / 18-crown-6 | THF | -78 | 15:85 |

Enantioselectivity: Achieving high enantioselectivity in the HWE reaction typically requires the use of a chiral phosphonate, a chiral auxiliary on the phosphonate or the carbonyl compound, or a chiral base or additive. While there are no specific reports on enantioselective reactions using 2-Methoxyethyl benzylphosphonate, the general strategies are applicable. For instance, a chiral auxiliary attached to the phosphonate could direct the approach of the carbonyl compound, leading to a preferred stereochemical outcome. Alternatively, the use of a chiral ligand in conjunction with the base could create a chiral environment around the reacting species, inducing enantioselectivity. nih.gov

Computational Verification of Reaction Mechanisms

Computational chemistry has become an invaluable tool for elucidating the mechanisms of chemical reactions, including the Horner-Wadsworth-Emmons reaction. While specific computational studies on 2-Methoxyethyl benzylphosphonate are not available, theoretical investigations on analogous systems provide a detailed picture of the reaction pathway.

Density functional theory (DFT) and ab initio calculations are commonly employed to model the HWE reaction. These studies can provide insights into:

The structure and stability of intermediates: Computational models can predict the geometries and relative energies of the phosphonate carbanion, the diastereomeric betaine (B1666868) or oxaphosphetane intermediates, and the transition states connecting them.

The reaction energy profile: By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This helps to identify the rate-determining step and understand the factors that influence the reaction kinetics.

The origin of stereoselectivity: Computational models can explain the preference for the formation of (E)- or (Z)-alkenes by comparing the energies of the transition states leading to each isomer. These calculations can rationalize the effects of substituents, solvents, and counterions on the stereochemical outcome.

For a typical HWE reaction of a benzylphosphonate, computational studies would likely confirm a multi-step mechanism involving initial deprotonation, nucleophilic attack on the carbonyl to form an alkoxide intermediate, cyclization to an oxaphosphetane, and subsequent syn-elimination to yield the alkene and a phosphate (B84403) byproduct. The calculations would also likely show that the transition state leading to the (E)-alkene is generally lower in energy, consistent with experimental observations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxyethyl Benzylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 2-Methoxyethyl benzylphosphonate is anticipated to reveal distinct signals corresponding to the various proton environments within the molecule. The benzyl (B1604629) group protons would appear in the aromatic region, typically between 7.2 and 7.4 ppm. The methylene (B1212753) protons of the benzyl group (C₆H₅CH₂ P) are expected to show a doublet due to coupling with the phosphorus atom, with a characteristic coupling constant (²JP-H) of approximately 22 Hz. The protons of the 2-methoxyethyl groups will exhibit more complex signals. The methylene protons adjacent to the phosphonate (B1237965) oxygen (P-O-CH₂ ) would likely appear as a multiplet around 4.0-4.2 ppm, showing coupling to both the adjacent methylene protons and the phosphorus atom. The next methylene protons (O-CH₂ -OCH₃) would resonate at approximately 3.6-3.8 ppm, and the methyl protons of the methoxy (B1213986) group (OCH₃) would present as a sharp singlet around 3.3-3.4 ppm.

| Predicted ¹H NMR Data for 2-Methoxyethyl benzylphosphonate | |

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J Hz) |

| ~ 7.2 - 7.4 | m |

| ~ 4.0 - 4.2 | m |

| ~ 3.6 - 3.8 | t |

| ~ 3.3 - 3.4 | s |

| ~ 3.2 | d, ²JP-H ≈ 22 |

This table presents predicted data based on analogous compounds.

³¹P NMR for Phosphorus Environment and Reaction Monitoring

³¹P NMR spectroscopy is particularly useful for organophosphorus compounds as it directly probes the phosphorus nucleus. For 2-Methoxyethyl benzylphosphonate, a single resonance is expected in the ³¹P NMR spectrum, indicative of the single phosphorus environment. Based on data from similar benzylphosphonate esters, the chemical shift is predicted to be in the range of +24 to +27 ppm. rsc.orgnih.gov This technique is also invaluable for monitoring the synthesis of the compound, for example, in a Michaelis-Arbuzov reaction, where the disappearance of the phosphite (B83602) starting material signal (typically > +130 ppm) and the appearance of the phosphonate product signal would indicate reaction progress. nih.gov

| Predicted ³¹P NMR Data for 2-Methoxyethyl benzylphosphonate | |

| Chemical Shift (δ) ppm | Solvent |

| ~ +24 to +27 | CDCl₃ |

This table presents predicted data based on analogous compounds.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For 2-Methoxyethyl benzylphosphonate, distinct signals are expected for each carbon atom. The aromatic carbons of the benzyl group would appear in the region of 126-132 ppm, with the ipso-carbon (the one attached to the methylene group) showing a coupling to the phosphorus atom. The benzylic carbon (C₆H₅C H₂P) is anticipated to resonate around 33 ppm and will exhibit a large one-bond coupling to phosphorus (¹JP-C). The carbons of the 2-methoxyethyl groups will be found further upfield. The carbon adjacent to the phosphonate oxygen (P-O-C H₂) is expected around 62-64 ppm, also showing a two-bond coupling to phosphorus (²JP-C). The subsequent carbon (O-C H₂-OCH₃) would appear around 70-72 ppm, and the methoxy carbon (C H₃O) at approximately 59 ppm.

| Predicted ¹³C NMR Data for 2-Methoxyethyl benzylphosphonate | |

| Chemical Shift (δ) ppm | Coupling to Phosphorus (JPC Hz) |

| ~ 126 - 132 | Yes |

| ~ 70 - 72 | No |

| ~ 62 - 64 | Yes (²JP-C) |

| ~ 59 | No |

| ~ 33 | Yes (¹JP-C) |

This table presents predicted data based on analogous compounds.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the 2-Methoxyethyl benzylphosphonate molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the two different methylene groups of the 2-methoxyethyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of 2-Methoxyethyl benzylphosphonate. The calculated exact mass for the protonated molecule [M+H]⁺ of 2-Methoxyethyl benzylphosphonate (C₁₂H₁₉O₅P) is approximately 275.0997. HRMS can also be used to analyze fragment ions, which can provide further structural information. For instance, the loss of a 2-methoxyethoxy group or the benzyl group would result in characteristic fragment ions that can be precisely measured and identified.

| Compound | Formula | Calculated Exact Mass [M+H]⁺ |

| 2-Methoxyethyl benzylphosphonate | C₁₂H₁₉O₅P | ~ 275.0997 |

This table presents calculated data.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for structural elucidation by analyzing the fragmentation pattern of a molecule upon ionization. For 2-methoxyethyl benzylphosphonate, whose structure is bis(2-methoxyethyl) benzylphosphonate, the fragmentation in an electron ionization (EI) mass spectrometer would be predicted to follow pathways characteristic of both benzylphosphonates and ethers.

The molecular ion (M⁺) would be susceptible to several key bond cleavages. The stability of the benzyl cation (C₇H₇⁺) makes the cleavage of the P-CH₂ bond a highly probable event, leading to a prominent peak at m/z 91. Fragmentation is also expected within the methoxyethyl chains. Ethers typically undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. blogspot.comlibretexts.org

Key predicted fragmentation pathways include:

Loss of a methoxyethyl radical (-•OCH₂CH₂OCH₃): This would result in a significant fragment ion.

Cleavage of the benzyl group: Formation of the tropylium (B1234903) ion (a rearranged benzyl cation) at m/z 91 is a hallmark of benzyl-containing compounds. nih.gov

Ether fragmentation: Alpha-cleavage next to the ether oxygen would lead to the formation of a stabilized oxonium ion. For the 2-methoxyethyl group, cleavage between the two carbons would yield a fragment at m/z 59 ([CH₃OCH₂]⁺).

McLafferty-type rearrangements: Hydrogen rearrangements from the ester chains to the phosphonyl oxygen are also possible, leading to the elimination of neutral molecules like ethylene (B1197577) glycol dimethyl ether.

A table of predicted major fragments for bis(2-methoxyethyl) benzylphosphonate (Molecular Weight: 288.27 g/mol ) is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation for bis(2-methoxyethyl) Benzylphosphonate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 288 | [M]⁺ | [C₁₃H₂₁O₅P]⁺ | Molecular Ion |

| 215 | [M - CH₂CH₂OCH₃]⁺ | [C₉H₁₂O₄P]⁺ | Loss of a methoxyethoxy radical |

| 197 | [C₆H₅CH₂P(O)(OCH₂CH₂OCH₃)]⁺ | [C₁₁H₁₆O₄P]⁺ | Loss of a methoxyethyl group with H transfer |

| 155 | [P(O)(OCH₂CH₂OCH₃)₂]⁺ | [C₆H₁₄O₅P]⁺ | Loss of the benzyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and their chemical environment.

The infrared (IR) and Raman spectra of 2-methoxyethyl benzylphosphonate are expected to be a composite of the vibrations from its three main components: the benzyl group, the phosphonate core, and the two methoxyethyl side chains. By analyzing spectra of similar compounds like diethyl benzylphosphonate and 2-methoxyethanol (B45455), the key bands can be assigned. nih.govnih.govchemicalbook.comchemicalbook.comnist.gov

The most prominent and diagnostic absorption bands are:

P=O Stretch: This is typically a very strong and sharp band in the IR spectrum, expected around 1230-1260 cm⁻¹. nih.gov

P-O-C Stretch: These vibrations usually appear as strong, broad bands in the region of 1000-1050 cm⁻¹.

C-O-C Stretch: The ether linkage in the methoxyethyl chains will produce a characteristic strong absorption, typically around 1100-1130 cm⁻¹. nist.gov

Aromatic Vibrations: The benzyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The methylene (CH₂) groups in the phosphonate and ether moieties will exhibit stretching vibrations in the 2850-2980 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Bands for 2-Methoxyethyl Benzylphosphonate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Phenyl (C₆H₅) | Aromatic C-H Stretch | 3030 - 3080 | Medium | Medium |

| Phenyl (C₆H₅) | C=C Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850 - 2980 | Strong | Strong |

| Phosphonate (P=O) | P=O Stretch | 1230 - 1260 | Very Strong | Medium |

| Phosphonate (P-O-C) | Asymmetric Stretch | 1000 - 1050 | Strong | Weak |

| Ether (C-O-C) | Asymmetric Stretch | 1100 - 1130 | Strong | Medium |

Organophosphorus compounds with ester side chains, like 2-methoxyethyl benzylphosphonate, are flexible molecules with multiple single bonds (P-O, O-C, C-C, P-C) around which rotation can occur. This gives rise to various rotational isomers, or conformers, which may co-exist in equilibrium. acs.orgacs.orgresearchgate.netproquest.com

Vibrational spectroscopy is a key technique for studying such conformational equilibria. Different conformers will have slightly different vibrational frequencies, particularly for modes involving the molecular backbone. These differences, though often small, can be detected in the "fingerprint region" of the IR and Raman spectra (typically below 1500 cm⁻¹).

A conformational analysis would involve:

Temperature-Dependent Spectroscopy: By recording spectra at different temperatures, changes in the relative intensities of certain bands can be observed. According to the Boltzmann distribution, the population of higher-energy conformers increases with temperature. This allows for the determination of the enthalpy difference (ΔH) between conformers.

Solvent Studies: Changing the solvent polarity can shift the conformational equilibrium, favoring conformers with a larger dipole moment in more polar solvents.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometries, energies, and vibrational spectra of different possible conformers. researchgate.net Comparing these theoretical spectra with the experimental data helps in assigning the observed bands to specific conformers.

For 2-methoxyethyl benzylphosphonate, key rotations would be around the P-O and O-C bonds of the side chains. The relative orientation of these flexible chains could lead to a complex mixture of conformers in the liquid state, which would be a subject of advanced spectroscopic investigation. rsc.org

X-ray Crystallography (if crystalline derivatives are available)

X-ray crystallography provides the most definitive structural information for a molecule by mapping the precise location of each atom in a single crystal. However, a search of crystallographic databases reveals no publicly available crystal structure for 2-methoxyethyl benzylphosphonate or its simple derivatives. The compound is likely an oil at room temperature, similar to diethyl benzylphosphonate, making single crystal growth challenging.

If a suitable crystalline derivative were to be synthesized and analyzed, X-ray diffraction would yield a detailed three-dimensional model of the molecule as it exists in the solid state. vensel.orgresearchgate.net This would reveal the preferred conformation adopted in the crystal lattice, which is often the lowest energy conformer, and would show how the molecules pack together, including any intermolecular interactions like hydrogen bonds or van der Waals forces.

Without an experimental crystal structure, precise values for bond lengths, angles, and torsions are not available. However, a crystallographic analysis would provide these details with high precision.

Table 3: Types of Structural Data Obtainable from X-ray Crystallography

| Parameter | Description | Expected Information for 2-Methoxyethyl Benzylphosphonate |

|---|---|---|

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Precise measurement of P=O, P-O, P-C, C-O, and C-C bond lengths, allowing for comparison with standard values and revealing electronic effects. |

| Bond Angles | The angle formed by three connected atoms. | Determination of the geometry around the phosphorus atom (e.g., O=P-O, O=P-C angles), which deviates from a perfect tetrahedron, and the angles within the flexible side chains. |

| Torsional Angles | The dihedral angle describing the rotation around a bond. | Crucial for defining the molecule's conformation. Would specify the exact rotational position of the benzyl group relative to the phosphonate and the gauche/anti conformations of the methoxyethyl chains. |

In the absence of experimental data, these structural parameters can be estimated using computational chemistry methods, which would provide a valuable theoretical model of the molecule's geometry.

Chromatographic Techniques for Purity Assessment and Separation

The purity and stereochemical integrity of 2-Methoxyethyl benzylphosphonate are critical parameters for its application in research and synthesis. Chromatographic techniques are indispensable for both the qualitative and quantitative analysis of this compound, as well as for the separation of its potential impurities and enantiomers. This section details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Chiral Chromatography for the comprehensive characterization of 2-Methoxyethyl benzylphosphonate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and thermally stable compounds like 2-Methoxyethyl benzylphosphonate. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting ions.

Instrumentation and Method: For the analysis of organophosphate esters, a typical GC-MS system would employ a capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), which has a non-polar stationary phase suitable for a wide range of compounds. amazonaws.com The analysis would be performed with a temperature program to ensure adequate separation of the analyte from any impurities. A possible temperature program could start at 70°C, ramp to 200°C at a rate of 15°C/min, and then increase to 280°C at 10°C/min, with a final hold time. nih.gov Helium is typically used as the carrier gas. nih.gov The injection is performed in splitless mode to maximize sensitivity. amazonaws.com

Fragmentation Pattern: While a specific mass spectrum for 2-Methoxyethyl benzylphosphonate is not readily available in the literature, the fragmentation pattern can be predicted based on the analysis of its close structural analog, diethyl benzylphosphonate. The electron ionization (EI) mass spectrum of diethyl benzylphosphonate shows a characteristic fragmentation pattern that is highly informative for structural elucidation. chemicalbook.comnist.gov The molecular ion peak (M+) is observed, and its fragmentation leads to several key ions.

The most abundant ion is typically the tropylium cation (m/z 91), formed by the cleavage of the C-P bond and rearrangement of the benzyl group. Other significant fragments arise from the phosphonate moiety, including ions corresponding to the loss of ethoxy groups and rearrangements. The fragmentation of 2-Methoxyethyl benzylphosphonate is expected to follow a similar pathway, with the primary difference being the fragmentation of the 2-methoxyethyl ester groups instead of the ethyl groups. The presence of the ether linkage in the ester chain may also lead to characteristic fragmentation pathways.

Table 1: Postulated GC-MS Fragmentation Data for 2-Methoxyethyl benzylphosphonate based on Diethyl benzylphosphonate Analogue

| m/z (Mass-to-Charge Ratio) | Postulated Ion Structure | Fragmentation Pathway |

| 244 | [C10H15O4P]+• | Molecular Ion (M+) |

| 153 | [C7H6PO3]+ | Loss of a methoxyethyl group |

| 91 | [C7H7]+ | Tropylium ion from benzyl group |

| 105 | [C7H6P]+ | Further fragmentation of phosphonate moiety |

| 65 | [C5H5]+ | Fragmentation of the benzyl ring |

| 59 | [C2H3O2]+ | Fragment from the methoxyethyl group |

This table is a predictive model based on the known fragmentation of diethyl benzylphosphonate and has not been experimentally confirmed for 2-Methoxyethyl benzylphosphonate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and separation of 2-Methoxyethyl benzylphosphonate, particularly for analyzing non-volatile impurities or thermally labile related substances. Reversed-phase HPLC is the most common mode used for organophosphorus compounds.

Methodology: A standard HPLC method for 2-Methoxyethyl benzylphosphonate would likely utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netchromatographyonline.com A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often employed to achieve good resolution over a range of polarities. researchgate.net The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape for acidic analytes. chromatographyonline.com Detection is typically performed using a UV detector, as the benzyl group in the molecule provides a chromophore that absorbs in the UV region (around 219-285 nm). researchgate.netchromatographyonline.com

Purity Assessment: For purity assessment, a sample of 2-Methoxyethyl benzylphosphonate is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and potentially smaller peaks for any impurities. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks.

Table 2: Representative HPLC Conditions for the Analysis of Aromatic Organophosphorus Compounds

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase A | Water (with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 35 °C chromatographyonline.com |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10-20 µL chromatographyonline.com |

Chiral Chromatography for Enantiomeric Excess Determination

Since 2-Methoxyethyl benzylphosphonate is a chiral compound, it is crucial to determine its enantiomeric composition, which is typically expressed as enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most effective method for separating and quantifying the enantiomers.

Chiral Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent performance in the separation of enantiomers of various organophosphonate compounds. Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OJ (cellulose tris(4-methylbenzoate)) are particularly effective. wmich.edu The chiral recognition mechanism of these phases involves interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities for each enantiomer. wmich.edu

Separation Method: For the enantiomeric separation of 2-Methoxyethyl benzylphosphonate, a normal-phase mobile system, typically a mixture of hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol, is used. The ratio of hexane to alcohol is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A study on structurally similar O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates showed that Chiralpak® AD provided baseline separation for all studied compounds using a mobile phase of ethanol in hexane. wmich.edu

Table 3: Exemplary Chiral HPLC Conditions for the Separation of Related Phosphonate Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD (250 mm x 4.6 mm, 10 µm) wmich.edu |

| Mobile Phase | Hexane / Ethanol (e.g., 90:10 v/v) wmich.edu |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient wmich.edu |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

By applying these chromatographic techniques, a comprehensive characterization of 2-Methoxyethyl benzylphosphonate can be achieved, ensuring its purity and enantiomeric integrity for its intended applications.

Computational and Theoretical Chemistry Studies of 2 Methoxyethyl Benzylphosphonate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. For 2-Methoxyethyl benzylphosphonate, such calculations can elucidate its three-dimensional geometry, electronic landscape, and conformational preferences. While specific data for this compound is not publicly available, we can infer its properties from studies on similar molecules, such as dialkyl benzylphosphonates.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable arrangement of atoms in space. For phosphonates, this is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set like 6-31G(d,p) or 6-311+G(d,p). These methods provide a good balance between computational cost and accuracy for organic molecules containing phosphorus.

The optimized geometry of 2-Methoxyethyl benzylphosphonate would reveal key bond lengths, bond angles, and dihedral angles. The phosphorus atom is expected to adopt a distorted tetrahedral geometry. The electronic structure analysis, derived from the optimized geometry, would provide information on the distribution of electron density, dipole moment, and electrostatic potential. These properties are crucial for understanding the molecule's polarity and its potential for intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Model Dialkyl Benzylphosphonate Note: This data is hypothetical and based on typical values for similar structures.

| Parameter | Value |

|---|---|

| P=O Bond Length | ~1.48 Å |

| P-O Bond Length | ~1.58 Å |

| P-C Bond Length | ~1.82 Å |

| O=P-O Bond Angle | ~115° |

| O=P-C Bond Angle | ~112° |

Conformational Landscape and Energy Minima

The presence of several single bonds in 2-Methoxyethyl benzylphosphonate allows for a variety of spatial arrangements, or conformations. A thorough conformational analysis is essential to identify the most stable conformers, which are the ones that are most likely to be observed experimentally. This analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

For esters, it is known that Z-conformations are often favored over E-conformations due to a combination of steric and dipole-dipole interactions. researchgate.net In the case of 2-Methoxyethyl benzylphosphonate, the rotation around the P-O, O-C, and C-C bonds of the 2-methoxyethyl group, as well as the P-C bond to the benzyl (B1604629) group, would lead to a complex potential energy surface with multiple local energy minima. Computational studies on related flexible molecules have demonstrated the ability to identify and rank these conformers by energy. researchgate.net The global minimum on this surface represents the most stable conformation of the molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). libretexts.orgyoutube.compku.edu.cn

For 2-Methoxyethyl benzylphosphonate, the HOMO is likely to be located on the benzyl group or the phosphonate (B1237965) oxygen atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered around the phosphorus atom and the carbonyl-like P=O bond, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability. Theoretical studies on other phosphonate esters have successfully used FMO analysis to rationalize their reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Methoxyethyl Benzylphosphonate Note: This data is illustrative and based on general trends for phosphonates.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -0.5 |

Reaction Pathway Simulations

Computational chemistry can also be employed to model chemical reactions, providing detailed insights into the transformation of reactants into products. This involves mapping the reaction pathway, identifying key transition states, and calculating the associated energy barriers.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state is a specific point along a reaction coordinate that corresponds to the highest energy. Locating this first-order saddle point on the potential energy surface is crucial for understanding the mechanism of a reaction. Once a transition state structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction path downhill from the transition state, connecting it to the corresponding reactant and product, thus confirming that the located transition state is indeed the correct one for the reaction of interest.

For reactions involving phosphonates, such as hydrolysis or the Michaelis-Arbuzov reaction, DFT calculations have been successfully used to locate transition states and perform IRC analysis. acs.orgnih.gov For instance, in the hydrolysis of a phosphonate ester, the transition state would likely involve the approach of a water molecule to the phosphorus center.

Energy Barriers and Rate Constants Prediction

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This value is a key determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction. Computational methods can provide estimates of these energy barriers.

From the calculated activation energy, it is possible to predict the rate constant of a reaction using transition state theory. Kinetic studies on the hydrolysis of related dialkyl α-hydroxybenzylphosphonates have determined pseudo-first-order rate constants, providing experimental data that can be correlated with computationally predicted energy barriers. mdpi.com While precise prediction of rate constants is challenging, computational studies can provide valuable trends and relative reactivities for a series of related compounds.

Spectroscopic Property Prediction

Computational quantum chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming structural assignments.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. For a molecule like 2-methoxyethyl benzylphosphonate, these calculations would typically be performed using Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost. researchgate.netnih.gov

The standard approach involves a two-step process. First, the molecule's geometry is optimized to find its lowest energy conformation. This is crucial as the chemical shifts are highly dependent on the molecular structure. Functionals such as B3LYP or PBE0, combined with a suitable basis set like 6-311++G(2d,p), are commonly used for this optimization. researchgate.net The second step is the NMR calculation itself, which is most often performed using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgpnnl.gov This method is effective at calculating the isotropic magnetic shielding constants for each nucleus.

To obtain the final chemical shifts (δ), the calculated shielding constants (σ) of the molecule's nuclei are referenced against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σref - σ. acs.org For more accurate predictions, especially in solution, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations to account for the effect of the surrounding medium. researchgate.net Recent advancements also include the use of machine learning algorithms trained on large datasets of experimental and calculated shifts to refine the predictions from DFT calculations. pnnl.govmdpi.comnih.govresearchgate.net

The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for 2-methoxyethyl benzylphosphonate, illustrating the type of data generated by such computational studies.

Table 1: Hypothetical Calculated NMR Chemical Shifts (in ppm) for 2-Methoxyethyl Benzylphosphonate Calculated using a hypothetical DFT/GIAO method.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | 3.15 (d, JP-H = 22.0 Hz) | 33.5 (d, JP-C = 138.0 Hz) |

| P-O-CH₂ | 4.10 (m) | 66.8 (d, JP-C = 6.5 Hz) |

| O-CH₂-CH₂-O | 3.65 (m) | 71.5 (s) |

| Methoxy (B1213986) CH₃ | 3.35 (s) | 59.0 (s) |

| Benzyl C (ipso) | 7.30 (m) | 129.5 (d, JP-C = 9.0 Hz) |

| Benzyl C (ortho) | 7.25 (m) | 130.0 (d, JP-C = 5.0 Hz) |

| Benzyl C (meta) | 7.20 (m) | 128.5 (s) |

| Benzyl C (para) | 7.15 (m) | 126.8 (s) |

Note: This data is illustrative and not from a published study.

Theoretical vibrational frequency calculations are essential for assigning the bands observed in infrared (IR) and Raman spectra. Similar to NMR calculations, this process begins with a geometry optimization of the molecule using a method like DFT. The choice of functional and basis set is critical for accuracy. nih.gov

Once the optimized geometry is obtained, the second derivatives of the energy with respect to the atomic positions are calculated to determine the harmonic vibrational frequencies. These calculated frequencies often have a systematic error compared to experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

The output of these calculations provides not only the frequency of each vibrational mode but also its intensity (for IR) or activity (for Raman) and the nature of the atomic motions involved. This allows for a detailed assignment of spectral peaks to specific functional group vibrations, such as P=O stretching, P-O-C stretching, C-H stretching of the benzyl and methoxyethyl groups, and aromatic ring vibrations.

The table below presents a hypothetical set of calculated vibrational frequencies for key functional groups in 2-methoxyethyl benzylphosphonate.

Table 2: Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) for 2-Methoxyethyl Benzylphosphonate Calculated using a hypothetical DFT method.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(P=O) | 1255 | Phosphoryl group stretch |

| ν(P-O-C) | 1030 | Phosphonate ester stretch |

| ν(C-O-C) | 1120 | Ether linkage stretch |

| νas(CH₂) | 2950 | Asymmetric methylene (B1212753) stretch |

| νs(CH₂) | 2880 | Symmetric methylene stretch |

| ν(C-H)aromatic | 3060 | Aromatic C-H stretch |

| ν(C=C)aromatic | 1605, 1495 | Aromatic ring stretching |

Note: This data is illustrative and not from a published study.

Intermolecular Interactions and Aggregation Behavior (in solution or solid state)

Understanding the non-covalent interactions of 2-methoxyethyl benzylphosphonate is key to predicting its physical properties, such as its state (solid or liquid), solubility, and aggregation behavior. The molecule's structure, featuring a polar phosphonate group, an aromatic ring, and ether linkages, allows for a variety of intermolecular interactions.

Computational methods can be used to model these interactions in detail. For instance, the potential for hydrogen bonding, although weak (C-H···O=P), can be assessed. Van der Waals forces and dipole-dipole interactions, particularly involving the polar P=O bond, would be significant. The benzyl group also allows for π-π stacking interactions between molecules.

To study these interactions, one can analyze the dimer or larger clusters of the molecule. Quantum mechanical calculations can determine the interaction energies and optimal geometries of these clusters. unt.edu Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and characterize the nature and strength of these interactions. unt.edunih.gov For instance, QTAIM can identify bond critical points between interacting atoms and quantify the electron density at these points, which correlates with the interaction strength. nih.gov

In the solid state, these intermolecular forces would dictate the crystal packing. Periodic DFT calculations could be used to predict the most stable crystal structure and analyze the network of interactions within the lattice. nih.gov In solution, molecular dynamics (MD) simulations, potentially using a force field derived from quantum mechanical calculations, could be employed to study the aggregation behavior and the conformation of the molecule over time.

Based on a comprehensive search of available scientific literature and databases, there is currently no specific information regarding the applications of the chemical compound “2-Methoxyethyl benzylphosphonate” or its more precise form, "Bis(2-methoxyethyl) benzylphosphonate," in the areas outlined.

Searches for its role as a synthon for advanced materials, including as a precursor for polymer synthesis or a building block for self-assembled structures, did not yield any relevant research findings. Similarly, no data is available on its specific applications in polymer science and engineering, such as its use as a flame retardant additive, a modifier for mechanical properties, or as a component in functional coatings and adhesives.

The available literature focuses on related but distinct compounds, such as diethyl benzylphosphonate and other organophosphorus flame retardants. Extrapolating findings from these different molecules to "2-Methoxyethyl benzylphosphonate" would be scientifically inaccurate.

Therefore, the requested article detailing the specific applications of "2-Methoxyethyl benzylphosphonate" cannot be generated due to the absence of published research on this particular compound within the specified contexts.

Applications in Materials Science and Industrial Chemistry

Catalysis and Reagents in Organic Synthesis

Organophosphorus compounds are fundamental in modern organic synthesis, serving as ligands, catalysts, and reagents in a multitude of reactions. Benzylphosphonates, including the 2-methoxyethyl derivative, fit within this versatile class of molecules.

The phosphorus atom in 2-Methoxyethyl benzylphosphonate possesses a lone pair of electrons, making it a potential σ-donating ligand capable of coordinating with transition metals. patsnap.com Phosphine (B1218219) and phosphonate-based ligands are crucial in homogeneous catalysis, forming complexes with metals like palladium, rhodium, nickel, and gold to create highly active and selective catalysts. patsnap.commedved.kiev.ua These catalysts are instrumental in a wide array of cross-coupling reactions, hydrogenations, and cyclizations. patsnap.com

The reactivity and selectivity of such metal complexes are heavily influenced by the electronic and steric properties of the phosphine or phosphonate (B1237965) ligand. patsnap.com The electron density on the phosphorus atom and the physical bulkiness of the substituents are key parameters. patsnap.com For instance, ligands with high electron density can increase the rate of oxidative addition, a critical step in many catalytic cycles, while steric bulk can promote the final reductive elimination step to release the product and regenerate the catalyst. patsnap.com

In the case of 2-Methoxyethyl benzylphosphonate, the two methoxyethyl groups attached to the phosphorus atom would modulate these properties. The ether oxygen atoms could potentially engage in secondary interactions with the metal center, influencing the geometry and stability of the catalytic complex. Organophosphorus ligands like phosphonates are noted for forming strong ionocovalent M-O-P bonds with many metals, leading to robust catalytic systems. nih.gov While direct catalytic applications of 2-Methoxyethyl benzylphosphonate as a ligand are not extensively documented, its structural features are analogous to other organophosphonates used to create effective catalysts for reactions such as chemoselective hydrogenations and reductions. medved.kiev.ua

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. oup.com This is achieved by using a phase transfer catalyst that acts as a shuttle, transporting a reactant across the phase boundary to where the other reactant is located. oup.comhroc.in

Common phase transfer catalysts include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and neutral molecules like crown ethers and polyethylene (B3416737) glycols (PEG). oup.comhroc.in Phosphonium salts, which are structurally related to phosphonates, are particularly effective. oup.com The catalyst functions by forming an ion pair with the reactant anion in the aqueous phase. This new, larger ion pair has sufficient lipophilicity to dissolve in the organic phase, where the anion is more reactive and can readily engage with the organic substrate. hroc.in

While 2-Methoxyethyl benzylphosphonate is a neutral molecule and not a phosphonium salt, the broader field of organophosphorus chemistry is central to PTC. Notably, the synthesis of benzyl (B1604629) phosphonates themselves can be achieved efficiently using PTC conditions. For example, polyethylene glycol (PEG) can be used as both a solvent and a phase transfer catalyst for the reaction of benzyl halides with phosphites, showcasing an environmentally benign route to this class of compounds. osti.gov This methodology avoids the need for toxic organic solvents and harsh reagents. osti.gov The potential role of PEG is to form a complex with the cation (e.g., K⁺ from a base like K₂CO₃), which in turn activates the associated anion, similar to the action of a crown ether. osti.gov

Specialty Chemical Applications (Non-Clinical, Non-Biological)

Beyond catalysis, the physicochemical properties of 2-Methoxyethyl benzylphosphonate lend themselves to other specialty chemical applications where molecular structure dictates function.

The general class of organophosphate esters (OPEs) is well-established for its use as performance additives in lubricants and as versatile surfactants. hroc.inwikipedia.org Their utility stems from their amphiphilic nature, possessing both polar (the phosphate (B84403)/phosphonate head) and non-polar (the organic substituents) regions.

As lubricant additives, particularly as anti-wear agents, organophosphorus compounds function by reacting with metal surfaces under conditions of high pressure and temperature at asperity contacts. osti.govacs.org This reaction forms a durable, protective tribofilm on the metal surface. This sacrificial layer has lower shear strength than the base metal, preventing direct metal-to-metal contact, thereby reducing friction and preventing catastrophic wear. acs.orgosti.gov Phosphonium-organophosphate ionic liquids, for example, have shown significant promise as anti-wear additives in nonpolar hydrocarbon oils. osti.govacs.org The effectiveness and oil solubility of these additives can be systematically tuned by altering the alkyl chains on the phosphorus cation and the organophosphate anion. osti.gov

As surfactants, phosphate and phosphonate esters exhibit a wide range of useful properties including emulsification, dispersion, wetting, lubricity, and corrosion inhibition. hroc.inredalyc.org This makes them suitable for complex formulations like metalworking fluids and industrial cleaners. hroc.in The 2-methoxyethyl groups in 2-Methoxyethyl benzylphosphonate would enhance its polarity and potential for hydrogen bonding, influencing its solubility and surface activity. The ability of phosphonate surfactants to have their polar head charge varied (from neutral acid to a dianion) without altering the core structure allows for fine-tuning of their physicochemical properties for specific applications. redalyc.org

Interactive Table 1: Representative Physical Properties of a Benzylphosphonate Ester (Diethyl Benzylphosphonate)

Note: Data for the closely related Diethyl benzylphosphonate is provided as a representative example due to the limited availability of specific data for 2-Methoxyethyl benzylphosphonate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇O₃P | chemicalbook.comfishersci.fi |

| Molecular Weight | 228.22 g/mol | chemicalbook.comnih.gov |

| Physical Form | Liquid | fishersci.comsigmaaldrich.com |